Valethamate Bromide

Description

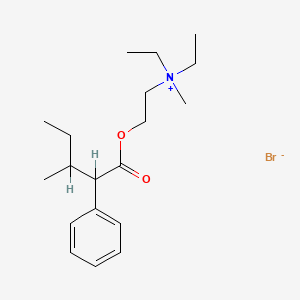

Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJGGHKJHDHLAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049027 | |

| Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-22-2 | |

| Record name | Valethamate bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valethamate bromide [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(methyl)(2-(3-methyl-2-phenylvaleryloxy)ethyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALETHAMATE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XFR940M2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Valethamate Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Valethamate Bromide (CAS No: 90-22-2), an anticholinergic and antispasmodic agent.[1][2][3] This document details the synthetic pathway, experimental protocols, and analytical characterization methods, presenting quantitative data in a structured format for ease of reference and comparison.

Introduction to Valethamate Bromide

Valethamate Bromide, chemically known as N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide, is a quaternary ammonium compound.[1][2] It functions as a muscarinic acetylcholine receptor antagonist, leading to the relaxation of smooth muscles.[1] This property makes it clinically useful for managing smooth muscle spasms, such as those in the gastrointestinal tract, and it has also been used to facilitate labor by promoting cervical dilation.[1][4] The molecular formula of Valethamate Bromide is C₁₉H₃₂BrNO₂, and it has a molecular weight of 386.37 g/mol .[1][2]

Synthesis of Valethamate Bromide

The synthesis of Valethamate Bromide is a multi-step process that typically begins with the formation of 3-methyl-2-phenylpentanoic acid, followed by esterification and subsequent quaternization.[1][5]

Synthetic Pathway

The logical flow of the synthesis process is illustrated below, starting from the initial precursors to the final product.

Experimental Protocol for Synthesis

The following protocol is a detailed methodology for the laboratory-scale synthesis of Valethamate Bromide.[5]

-

Step 1: Synthesis of 2-Phenyl-3-methylvaleronitrile

-

In a suitable reaction vessel, react Benzyl cyanide with 2-bromobutane in the presence of sodium amide.

-

Monitor the reaction until completion.

-

Isolate the product, 2-phenyl-3-methylvaleronitrile, using appropriate extraction and purification techniques.

-

-

Step 2: Hydrolysis to 3-Methyl-2-phenylpentanoic Acid

-

Hydrolyze the resulting 2-phenyl-3-methylvaleronitrile using sulfuric acid.

-

Upon completion, neutralize the reaction mixture and extract the carboxylic acid.

-

Purify the 3-methyl-2-phenylpentanoic acid, for example, by recrystallization.

-

-

Step 3: Esterification with 2-Diethylaminoethanol

-

Heat 24 g of 3-methyl-2-phenylpentanoic acid with 30 g of 2-diethylaminoethanol and 0.5 g of sodium methylate for one hour at 175-185°C.[5]

-

Remove the excess diethylaminoethanol under vacuum.[5]

-

Dissolve the residue in 300 cc of 2 N-acetic acid.[5]

-

Wash the acidic solution with ether.[5]

-

Make the solution alkaline using a concentrated potassium carbonate solution and ice.[5]

-

Extract the basic ester with ether.[5]

-

Wash the ether solution with water, dry it with sodium sulfate, and evaporate the solvent.[5]

-

Distill the residue under high vacuum to yield the pure basic ester (boiling point 98-100°C at 0.03 mm Hg).[5]

-

-

Step 4: Quaternization with Methyl Bromide

-

Dissolve the purified basic ester in acetone.[6]

-

Add an acetone solution containing an excess of methyl bromide.[6]

-

Allow the mixture to stand for several hours to facilitate crystallization of the methobromide.[6]

-

Filter the crystallized solid. Additional product can be obtained by evaporating the filtrate.[6]

-

Recrystallize the product from acetone to obtain pure Valethamate Bromide.[6]

-

Characterization of Valethamate Bromide

A combination of physical and spectroscopic techniques is employed to confirm the identity, purity, and structure of the synthesized Valethamate Bromide.

Physical and Spectroscopic Data

The table below summarizes the key characterization data for Valethamate Bromide.

| Parameter | Technique | Expected Value / Characteristics | Reference(s) |

| Physical Appearance | Visual Inspection | White to almost white crystalline powder | [1] |

| Melting Point | Melting Point Apparatus | 100-101°C or 120-127°C | [2][5][7] |

| Solubility | Solvation Test | Freely soluble in water, very soluble in alcohol, practically insoluble in ether. | [2] |

| Infrared (IR) Spectrum | FT-IR Spectroscopy | Characteristic peaks for C=O (ester), C-O, C-N, and aromatic C-H bonds. C-C stretching vibrations are expected in the 800-1100 cm⁻¹ region. | [1] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR Spectroscopy | Signals corresponding to protons and carbons in the phenyl, alkyl, and diethylaminoethyl groups. | [8] |

| Mass Spectrometry (MS) | Mass Spectrometer | Molecular ion peak corresponding to the cationic part (C₁₉H₃₂NO₂⁺) at m/z 306.24. | [9] |

| Purity (HPLC) | RP-HPLC | >98.0% |

Analytical Workflow

The following diagram outlines the logical sequence of analytical techniques used for the comprehensive characterization of synthesized Valethamate Bromide.

Experimental Protocols for Characterization

-

Apparatus: Calibrated digital melting point apparatus.

-

Procedure:

-

Place a small amount of the dried, crystalline Valethamate Bromide into a capillary tube, sealed at one end.

-

Compact the sample by tapping the tube gently.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

-

Apparatus: Fourier Transform Infrared (FTIR) Spectrometer.

-

Procedure (KBr Disc Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[10]

-

Transfer the mixture to a die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[11]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in Valethamate Bromide.[1]

-

-

Apparatus: NMR Spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Analyze the spectra, assigning chemical shifts, integration values, and coupling patterns to the molecular structure of Valethamate Bromide.

-

-

Apparatus: HPLC system with a PDA or UV detector.

-

Objective: To determine the purity of Valethamate Bromide.

-

Chromatographic Conditions (Example Method 2): [14]

-

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Prepare a standard solution of Valethamate Bromide of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and determine the retention time and peak area.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

-

References

- 1. Buy Valethamate bromide | 90-22-2 [smolecule.com]

- 2. Valethamate Bromide [drugfuture.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valethamate bromide CAS#: 90-22-2 [m.chemicalbook.com]

- 6. Full text of "Pharmaceutical Manufacturing Encyclopedia (Vols 1&2, 2nd Ed)" [archive.org]

- 7. Valethamate Bromide | CAS#:90-22-2 | Chemsrc [chemsrc.com]

- 8. Valethamate bromide(90-22-2) 13C NMR [m.chemicalbook.com]

- 9. Valethamate | C19H32NO2+ | CID 5648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. 182.160.97.198:8080 [182.160.97.198:8080]

- 12. Sensitive and Robust RP-HPLC Method for Determination of Valethamate Bromide in Pharmaceutical Formulation - Int J Pharm Chem Anal [ijpca.org]

- 13. ijpca.org [ijpca.org]

- 14. researchgate.net [researchgate.net]

Valethamate Bromide: A Technical Deep Dive into its Anticholinergic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Anticholinergic Action

Valethamate Bromide functions as a parasympatholytic agent by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[1][5] These G-protein coupled receptors are widely distributed throughout the body and are integral to the parasympathetic nervous system's control over various physiological functions, including smooth muscle contraction in the gastrointestinal, urinary, and reproductive tracts.[1][5] By blocking the action of ACh, Valethamate Bromide effectively interrupts the signaling cascade that leads to smooth muscle contraction, resulting in muscle relaxation and spasmolysis.[1][2] This is the foundational principle behind its clinical application in conditions characterized by visceral spasms and in obstetrics to facilitate cervical dilation.[2][5][6]

Muscarinic Receptor Signaling Pathways

The anticholinergic activity of Valethamate Bromide is directed at the family of five muscarinic acetylcholine receptor subtypes (M1-M5), which are coupled to different G-protein signaling pathways. The antagonism of these pathways is central to the pharmacological effects of the drug.

-

M1, M3, and M5 Receptor Antagonism (Gq/11 Pathway): The M1, M3, and M5 subtypes are primarily coupled to the Gq/11 family of G-proteins. Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), culminating in a cascade of phosphorylation events that lead to smooth muscle contraction. Valethamate Bromide, by blocking these receptors, inhibits this entire signaling cascade, thereby promoting muscle relaxation.

-

M2 and M4 Receptor Antagonism (Gi/o Pathway): The M2 and M4 receptor subtypes are coupled to the Gi/o family of G-proteins. Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP levels generally leads to a decrease in the activity of protein kinase A (PKA), which can influence smooth muscle tone. By antagonizing M2 and M4 receptors, Valethamate Bromide prevents the ACh-induced decrease in cAMP, thereby contributing to its overall smooth muscle relaxant effect.

Below are Graphviz diagrams illustrating these signaling pathways.

Quantitative Data on Anticholinergic Activity

A critical aspect of characterizing an anticholinergic drug is the quantitative determination of its binding affinity for the different muscarinic receptor subtypes. This is typically expressed as the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). As of the latest review of available scientific literature, specific Kᵢ or IC₅₀ values for Valethamate Bromide at the M1, M2, M3, M4, and M5 muscarinic receptors have not been publicly reported. The following table illustrates the type of data that would be presented had it been available.

| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Reference |

| M1 | Valethamate Bromide | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| M2 | Valethamate Bromide | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| M3 | Valethamate Bromide | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| M4 | Valethamate Bromide | Data Not Available | Data Not Available | Radioligand Binding | N/A |

| M5 | Valethamate Bromide | Data Not Available | Data Not Available | Radioligand Binding | N/A |

Detailed Experimental Protocols

The following are detailed, generalized protocols for the standard in vitro methods used to assess the anticholinergic activity of a compound like Valethamate Bromide.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a drug to its receptor.

Objective: To determine the inhibitor constant (Kᵢ) of Valethamate Bromide for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

-

A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Valethamate Bromide of high purity.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kₐ value), and varying concentrations of Valethamate Bromide.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Valethamate Bromide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

References

- 1. What is the mechanism of Valethamate Bromide? [synapse.patsnap.com]

- 2. Valethamate Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mims.com [mims.com]

- 5. What is Valethamate Bromide used for? [synapse.patsnap.com]

- 6. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Valethamate Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valethamate bromide is a quaternary ammonium compound recognized for its anticholinergic and antispasmodic properties.[1][2][3] It is primarily utilized in clinical settings to facilitate cervical dilation during labor and to manage visceral spasms.[4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Valethamate Bromide, with a focus on its mechanism of action, and available data on its absorption, distribution, metabolism, and excretion. This document also outlines detailed experimental protocols for its analysis and the study of its pharmacological effects, and includes visualizations of key pathways and workflows to support research and development efforts. It is important to note that while the pharmacodynamic profile of Valethamate Bromide is reasonably well-characterized, there is a notable scarcity of published quantitative pharmacokinetic data.[7]

Pharmacodynamics

Mechanism of Action

Valethamate Bromide functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][4] By blocking these receptors, it inhibits the action of acetylcholine, a key neurotransmitter of the parasympathetic nervous system responsible for the contraction of smooth muscles.[1][5] This antagonism leads to smooth muscle relaxation, which is the basis of its therapeutic effects.[1]

The primary targets of Valethamate Bromide are the M2 and M3 muscarinic receptor subtypes, which are prevalent in smooth muscle tissues such as those found in the uterus, gastrointestinal tract, and urinary bladder.[4]

Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade through Gq proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

Valethamate Bromide, as a competitive antagonist, blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire cascade and resulting in smooth muscle relaxation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. What is Valethamate Bromide used for? [synapse.patsnap.com]

- 4. Metabolism of Benzalkonium Chlorides by Human Hepatic Cytochromes P450 [ouci.dntb.gov.ua]

- 5. Trospium chloride: an anticholinergic quaternary ammonium compound for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valethamate bromide: Is there any proof of efficacy and safety for its use in labor? - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Profile of Valethamate Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valethamate bromide, a quaternary ammonium compound, is recognized for its utility as an antispasmodic agent, particularly in obstetric practice to facilitate cervical dilation.[1] Its primary mechanism of action is attributed to its anticholinergic properties, specifically the blockade of muscarinic acetylcholine receptors, which leads to the relaxation of smooth muscle.[2] This technical guide provides a comprehensive overview of the available in-vitro data on Valethamate Bromide, focusing on its pharmacological effects and the experimental methodologies used to elucidate them. While clinical studies are more abundant, this document consolidates the foundational in-vitro evidence that underpins its therapeutic application.

Mechanism of Action: Anticholinergic Activity

Valethamate Bromide functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[2] By blocking these receptors on smooth muscle cells, it inhibits the action of acetylcholine, a key neurotransmitter of the parasympathetic nervous system responsible for smooth muscle contraction.[2] This antagonism results in smooth muscle relaxation.

A key in-vitro study by Deepraj and Nandakumar investigated the nature of this antagonism on isolated goat ileum preparations. The study concluded that Valethamate Bromide exhibits a non-competitive type of antagonism against acetylcholine in this tissue model, as determined by Schild plot analysis.[3]

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by Valethamate Bromide

Quantitative In-Vitro Data

The study by Deepraj and Nandakumar provides the most detailed quantitative in-vitro data available for Valethamate Bromide's interaction with muscarinic receptors in a smooth muscle model. The following table summarizes the effect of Valethamate Bromide on the EC50 of acetylcholine in isolated goat ileum.

| Concentration of Valethamate Bromide (nM) | EC50 of Acetylcholine (µM) | pEC50 of Acetylcholine (mean ± SEM) |

| 0 (Control) | 1.71 | -5.767 ± 0.01 |

| 1 | Not explicitly stated, but CRC shifted to the right | Not explicitly stated |

| 3 | Not explicitly stated, but CRC shifted to the right | Not explicitly stated |

| 10 | Not explicitly stated, but CRC shifted to the right | Not explicitly stated |

| Data extracted from Deepraj and Nandakumar, 2008.[3] |

The rightward shift in the concentration-response curve (CRC) of acetylcholine in the presence of increasing concentrations of Valethamate Bromide is indicative of antagonistic activity.[3] The study also reports a significant difference in the pA2 values for Valethamate Bromide between goat and guinea pig ileum preparations, suggesting potential species-specific differences in receptor affinity or tissue response.[3] However, the specific pA2 values were not provided in the available text.

Experimental Protocols

Isolated Tissue Bath for Smooth Muscle Contraction

The investigation of Valethamate Bromide's antispasmodic effects in-vitro typically employs an isolated organ bath setup.[4][5][6] This methodology allows for the direct measurement of muscle tissue contraction and relaxation in a controlled physiological environment.

Experimental Workflow for Assessing Anticholinergic Activity:

Detailed Methodology (based on Deepraj and Nandakumar, 2008): [3]

-

Tissue Preparation: A segment of goat ileum is isolated and mounted in an organ bath containing Tyrode's solution, maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Control Concentration-Response Curve (CRC): Acetylcholine is added cumulatively to the organ bath in increasing concentrations, and the resulting isometric contractions are recorded to establish a control CRC. The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined.

-

Antagonist Incubation: The tissue is washed, and after re-equilibration, a known concentration of Valethamate Bromide (e.g., 1, 3, or 10 nM) is added to the bath and allowed to incubate for a specific period.

-

Treatment CRC: In the presence of Valethamate Bromide, a second cumulative CRC for acetylcholine is generated.

-

Data Analysis: The EC50 of acetylcholine in the presence of the antagonist is calculated. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is determined.

-

Schild Plot Analysis: A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's affinity for the receptor.[7][8][9]

Other Potential In-Vitro Mechanisms

While the primary in-vitro effect of Valethamate Bromide is attributed to its anticholinergic activity, other mechanisms common to smooth muscle relaxants could be considered for future investigation.

Calcium Channel Blockade

Many smooth muscle relaxants exert their effects by blocking L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium required for contraction.[10] In-vitro studies using isolated vascular smooth muscle preparations could be employed to investigate if Valethamate Bromide has any direct effects on calcium channels.[11]

Phosphodiesterase (PDE) Inhibition

Inhibition of phosphodiesterase enzymes, particularly PDE4, can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation.[12] In-vitro PDE inhibition assays could be utilized to screen Valethamate Bromide for any activity against relevant PDE isoforms.[13][14][15]

Gaps in Current In-Vitro Data

Despite its clinical use, the in-vitro characterization of Valethamate Bromide is not extensive. Key data points that are currently lacking in the scientific literature include:

-

Muscarinic Receptor Subtype Selectivity: There are no published studies detailing the binding affinity (Ki values) of Valethamate Bromide for the five different muscarinic receptor subtypes (M1-M5). This information would be crucial for a more refined understanding of its pharmacological profile and potential side effects.

-

Calcium Channel and PDE Activity: As mentioned above, there is no direct in-vitro evidence to confirm or refute any activity of Valethamate Bromide on calcium channels or phosphodiesterase enzymes.

-

Species Variability: While one study suggests potential differences in activity between goat and guinea pig ileum, more comprehensive comparative in-vitro studies across different species and tissue types (e.g., uterine, bladder, and bronchial smooth muscle) are needed.

Conclusion

The available in-vitro evidence strongly supports the classification of Valethamate Bromide as a muscarinic receptor antagonist. The work by Deepraj and Nandakumar provides quantitative data on its non-competitive antagonism against acetylcholine in an isolated intestinal smooth muscle model. However, a significant gap exists in the detailed in-vitro pharmacological profiling of this compound. Further research, including receptor binding assays to determine subtype selectivity and functional assays to investigate potential effects on other smooth muscle relaxation pathways, is warranted to provide a more complete understanding of Valethamate Bromide's mechanism of action at the molecular and cellular levels. This will be invaluable for optimizing its clinical use and for the development of future antispasmodic agents.

References

- 1. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Valethamate Bromide used for? [synapse.patsnap.com]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. reprocell.com [reprocell.com]

- 5. Isolated organ/tissue test – organ bath [panlab.com]

- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 8. Pa2 determination | PPTX [slideshare.net]

- 9. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 10. In-vitro smooth muscle relaxant activity of a series of vecuronium analogues in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 13. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Muscarinic Receptor Effects of Valethamate Bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the mechanism of action of Valethamate Bromide and the experimental protocols used to characterize such compounds. It is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for educational and research purposes only. Despite extensive searches of scientific literature, specific quantitative binding and functional data for Valethamate Bromide's interaction with individual muscarinic receptor subtypes are not publicly available. The tables presented are illustrative templates for how such data would be displayed.

Executive Summary

Valethamate Bromide is a quaternary ammonium anticholinergic agent recognized for its antispasmodic properties.[1][2] It functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the actions of the neurotransmitter acetylcholine.[3] This antagonism leads to the relaxation of smooth muscles, a mechanism that is clinically leveraged, particularly in obstetrics, to facilitate cervical dilation during labor.[3][4] This technical guide delineates the established mechanism of action of Valethamate Bromide, details the downstream signaling pathways of muscarinic receptors, and provides comprehensive experimental protocols for the characterization of muscarinic receptor antagonists.

Introduction to Valethamate Bromide

Valethamate Bromide is a synthetic anticholinergic ester with spasmolytic activity.[5] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors located on smooth muscle tissues, such as those in the gastrointestinal tract, uterus, and cervix.[3] By competitively inhibiting acetylcholine from binding to these receptors, Valethamate Bromide effectively reduces smooth muscle tone and spasms.[1] While its clinical application in obstetrics is documented, a detailed characterization of its binding affinity and functional potency at the five distinct muscarinic receptor subtypes (M1-M5) is not extensively reported in publicly accessible literature.

Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. There are five subtypes, M1 through M5, which are coupled to different G-proteins and initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

Valethamate Bromide, as a muscarinic antagonist, binds to these receptors but does not activate them. Instead, it prevents acetylcholine from binding and initiating these signaling cascades, thereby blocking the physiological effects of parasympathetic nerve stimulation.

Signaling Pathway Diagrams

Figure 1: Gq-Coupled Muscarinic Receptor Signaling Pathway.

Figure 2: Gi-Coupled Muscarinic Receptor Signaling Pathway.

Quantitative Data on Muscarinic Receptor Interaction

As of the date of this document, specific quantitative data on Valethamate Bromide's binding affinities (Ki) and functional potencies (IC50) for the five muscarinic receptor subtypes are not available in the peer-reviewed scientific literature. The following tables are presented as templates to illustrate how such data would be structured for a comprehensive understanding of a muscarinic antagonist's pharmacological profile.

Binding Affinity Profile (Illustrative)

| Receptor Subtype | Radioligand | Valethamate Bromide Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| M1 | [3H]-Pirenzepine | Data Not Available | Atropine | Value |

| M2 | [3H]-NMS | Data Not Available | Atropine | Value |

| M3 | [3H]-NMS | Data Not Available | Atropine | Value |

| M4 | [3H]-NMS | Data Not Available | Atropine | Value |

| M5 | [3H]-NMS | Data Not Available | Atropine | Value |

| Table 1: Illustrative template for presenting binding affinity data for Valethamate Bromide at the five human muscarinic receptor subtypes. |

Functional Antagonist Potency (Illustrative)

| Receptor Subtype | Functional Assay | Valethamate Bromide IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |

| M1 | Calcium Mobilization | Data Not Available | Atropine | Value |

| M3 | Calcium Mobilization | Data Not Available | Atropine | Value |

| M5 | Calcium Mobilization | Data Not Available | Atropine | Value |

| M2 | cAMP Inhibition | Data Not Available | Atropine | Value |

| M4 | cAMP Inhibition | Data Not Available | Atropine | Value |

| Table 2: Illustrative template for presenting functional antagonist potency data for Valethamate Bromide at the five human muscarinic receptor subtypes. |

Experimental Protocols for Characterization

The following sections detail standard methodologies for determining the binding affinity and functional potency of a muscarinic receptor antagonist like Valethamate Bromide.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[7] Competition binding assays are typically used to determine the inhibition constant (Ki) of an unlabeled compound (e.g., Valethamate Bromide) by measuring its ability to displace a radiolabeled ligand of known affinity.[8]

5.1.1 Detailed Protocol: Competition Binding Assay

-

Receptor Preparation:

-

Cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured.

-

Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[9]

-

Protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

A constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) for M2-M5, or [3H]-pirenzepine for M1) is used.[10][11] The concentration is typically near the Kd value of the radioligand for the receptor.

-

A range of concentrations of the unlabeled test compound (Valethamate Bromide) is prepared.

-

The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

-

Incubation:

-

Receptor membranes, radioligand, and the test compound are incubated together in assay tubes or microplates.

-

Incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[9]

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5.1.2 Workflow Diagram

References

- 1. Valethamate Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Valethamate Bromide used for? [synapse.patsnap.com]

- 4. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preclinical Toxicology Profile of Valethamate Bromide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the toxicology of Valethamate Bromide. A comprehensive toxicological profile typically relies on a complete dossier of preclinical studies which may not all be in the public domain. The information on experimental protocols is based on standardized guidelines for preclinical safety evaluation.

Introduction

Valethamate bromide is an anticholinergic and antispasmodic agent.[1][2] Its primary clinical application is in obstetrics to facilitate cervical dilation during labor.[2][3][4][5] Understanding its toxicology profile in animal models is crucial for a comprehensive risk assessment. This guide provides a summary of available preclinical toxicology data and outlines standard experimental protocols for evaluating the safety of similar compounds.

Mechanism of Action

Valethamate bromide functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that promotes smooth muscle contraction.[1][2] This antagonism results in the relaxation of smooth muscles, which is the basis for its therapeutic effect in reducing cervical and other smooth muscle spasms.[1][2]

Signaling Pathway

Caption: Mechanism of action of Valethamate Bromide.

Toxicological Profile

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is often the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of the tested animals.

Quantitative Data

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 1260 mg/kg | [6] |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

A standardized protocol for acute oral toxicity testing involves a stepwise procedure with a limited number of animals.

Caption: Workflow for an acute oral toxicity study (OECD 423).

Sub-acute and Chronic Toxicity

There is currently no publicly available data on the sub-acute or chronic toxicity of Valethamate Bromide in animal models. These studies are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL) for repeated exposures.

Experimental Protocol: Repeated-Dose Toxicity Study (General)

These studies involve administering the test substance daily for a specified period (e.g., 28 days for sub-acute, 90 days or longer for chronic) to at least two species, typically one rodent and one non-rodent.

Caption: General workflow for repeated-dose toxicity studies.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity data for Valethamate Bromide in animal models were found in the public domain. Given its use in pregnant women, this is a critical area for safety assessment.

Experimental Protocol: Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential for adverse effects on the pregnant female and the developing embryo and fetus following exposure to the test substance during gestation.

-

Animal Model: Typically rats or rabbits.

-

Dosing Period: Throughout the period of major organogenesis.

-

Evaluation:

-

Maternal: Clinical signs, body weight, food consumption, and post-mortem examination.

-

Fetal: Number of corpora lutea, implantations, resorptions, live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations.

-

Genotoxicity

There is no publicly available information on the genotoxic potential of Valethamate Bromide. Genotoxicity assays are conducted to determine if a substance can cause genetic damage.

Experimental Protocol: Standard Genotoxicity Test Battery

A standard battery of tests is typically required to assess genotoxicity, including:

-

A test for gene mutation in bacteria: The Ames test (OECD 471).

-

An in vitro cytogenetic test for chromosomal damage: e.g., micronucleus test in mammalian cells (OECD 487).

-

An in vivo test for genotoxicity: e.g., micronucleus test in rodent hematopoietic cells (OECD 474).

Carcinogenicity

No carcinogenicity studies for Valethamate Bromide in animal models are publicly available. These long-term studies are conducted to assess the tumorigenic potential of a substance after lifelong exposure.

Experimental Protocol: Carcinogenicity Study (OECD 451)

-

Animal Model: Typically long-term studies in two rodent species (e.g., rat and mouse).

-

Dosing Period: A major portion of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).

-

Evaluation: Comprehensive histopathological examination of all organs and tissues to identify any increase in tumor incidence compared to control groups.

Summary and Conclusion

The available toxicological data for Valethamate Bromide in animal models is limited, with only an acute oral LD50 value in rats being readily accessible.[6] Its mechanism of action as a muscarinic antagonist is well-understood and provides a basis for predicting potential anticholinergic side effects.[1][2] However, there is a clear lack of publicly available data from repeated-dose, reproductive, developmental, genotoxicity, and carcinogenicity studies. For a comprehensive safety assessment, particularly given its use in a sensitive population like pregnant women, data from these study types are essential. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such critical safety data.

References

- 1. What is the mechanism of Valethamate Bromide? [synapse.patsnap.com]

- 2. What is Valethamate Bromide used for? [synapse.patsnap.com]

- 3. academicmed.org [academicmed.org]

- 4. Valethamate bromide: Is there any proof of efficacy and safety for its use in labor? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jtgga.org [jtgga.org]

- 6. fishersci.com [fishersci.com]

Valethamate Bromide: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of Valethamate Bromide, an anticholinergic agent with significant applications in smooth muscle relaxation. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Characteristics

Valethamate Bromide is a quaternary ammonium compound recognized for its antispasmodic properties.[1][2] It is primarily utilized for its effects on smooth muscle tissues.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₂BrNO₂ | [3][4][5] |

| Molecular Weight | 386.4 g/mol | [3][4] |

| IUPAC Name | diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium bromide | [3] |

| CAS Number | 90-22-2 | [3] |

Mechanism of Action: Anticholinergic Activity

Valethamate Bromide functions as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that mediates smooth muscle contraction. This antagonism results in the relaxation of smooth muscles.

The signaling pathway for Valethamate Bromide's mechanism of action is depicted below.

Experimental Protocols

Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Valethamate Bromide for muscarinic acetylcholine receptors.

Objective: To quantify the binding affinity (Ki) of Valethamate Bromide for muscarinic receptors.

Materials:

-

Cell membranes expressing muscarinic acetylcholine receptors (e.g., from CHO-K1 cells)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS)

-

Valethamate Bromide

-

Non-specific binding control (e.g., Atropine)

-

Assay buffer

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Valethamate Bromide in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of Valethamate Bromide.

-

For the determination of non-specific binding, add a high concentration of a known muscarinic antagonist like atropine instead of Valethamate Bromide.

-

Incubate the plates to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a cell harvester onto filter mats.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to calculate the IC₅₀ of Valethamate Bromide and subsequently determine its Ki value.

Ex Vivo Smooth Muscle Relaxation Assay

This protocol describes a method to assess the functional effect of Valethamate Bromide on smooth muscle contractility using an isolated organ bath system.

Objective: To evaluate the dose-dependent smooth muscle relaxant effect of Valethamate Bromide.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea)

-

Krebs-Henseleit solution

-

Contractile agonist (e.g., Acetylcholine, Carbachol)

-

Valethamate Bromide

-

Isolated organ bath system with a force transducer

-

Data acquisition system

Procedure:

-

Isolate a segment of smooth muscle tissue and mount it in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a stable contraction of the smooth muscle tissue by adding a contractile agonist.

-

Once a stable contraction is achieved, add cumulative concentrations of Valethamate Bromide to the organ bath.

-

Record the changes in muscle tension using a force transducer and a data acquisition system.

-

Analyze the data to generate a dose-response curve and determine the EC₅₀ of Valethamate Bromide for smooth muscle relaxation.

The experimental workflow for the ex vivo smooth muscle relaxation assay is illustrated below.

References

Methodological & Application

Application Note: A Proposed Method for the Detection of Valethamate Bromide using Gas Chromatography-Mass Spectrometry

An Application Note and Protocol for the Proposed GC-MS Detection of Valethamate Bromide

Introduction

Valethamate bromide is a quaternary ammonium anticholinergic agent used as an antispasmodic. Due to its ionic and non-volatile nature, the direct analysis of intact Valethamate Bromide by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. This application note proposes a detailed protocol for the indirect analysis of Valethamate Bromide by GC-MS following a chemical derivatization step. The proposed method involves the conversion of Valethamate Bromide to a volatile tertiary amine derivative, which can then be readily analyzed by GC-MS. This approach offers the high selectivity and sensitivity of mass spectrometric detection for the quantification of Valethamate Bromide in various sample matrices.

Principle

The core of this protocol is the derivatization of the quaternary ammonium salt, Valethamate Bromide, into a volatile tertiary amine. This is achieved through a chemical reaction, such as Hofmann elimination or a similar nucleophilic substitution, which removes the quaternary ammonium group and generates a product suitable for gas chromatography. The resulting volatile derivative is then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the derivative, allowing for confident identification and quantification.

Experimental Protocols

1. Sample Preparation and Derivatization

This protocol describes the conversion of Valethamate Bromide to a volatile derivative.

-

Reagents and Materials:

-

Valethamate Bromide standard

-

Sample containing Valethamate Bromide

-

Sodium hydroxide solution (2 M)

-

Toluene (HPLC grade)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC vials with inserts

-

-

Derivatization Procedure:

-

Accurately weigh a known amount of the Valethamate Bromide standard or the sample into a glass reaction vial.

-

Dissolve the sample in 1 mL of deionized water.

-

Add 1 mL of 2 M sodium hydroxide solution to the vial.

-

Add 2 mL of toluene to the vial.

-

Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing.

-

Place the vial in a heating block or water bath set at 80°C for 30 minutes to facilitate the elimination reaction.

-

After cooling to room temperature, centrifuge the vial at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic (toluene) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic layer to a GC vial for analysis.

-

2. GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

-

GC-MS Parameters:

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 15°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

-

Scan Mode: Full Scan

-

Data Presentation

Table 1: Expected Quantitative Data for Derivatized Valethamate Bromide

| Parameter | Expected Value |

| Analyte | N,N-diethyl-2-(3-methyl-2-phenylpentanoyloxy)ethan-1-amine |

| Expected Retention Time (min) | ~12 - 15 |

| Proposed Molecular Ion (M+) | m/z 305 |

| Key Mass Fragments (m/z) | 100, 86, 115, 205, 72 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Visualization

Caption: Experimental workflow for the proposed GC-MS analysis of Valethamate Bromide.

Caption: Proposed fragmentation pathway for derivatized Valethamate Bromide.

Application Notes and Protocols for Studying Smooth Muscle Relaxation Using Valethamate Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valethamate bromide is a quaternary ammonium compound recognized for its anticholinergic and musculotropic properties.[1] Primarily utilized in clinical settings to facilitate cervical dilation during labor, its mechanism of action involves the relaxation of smooth muscle.[2][3] These characteristics make Valethamate Bromide a compound of interest for researchers studying smooth muscle physiology and pharmacology.

This document provides detailed application notes and experimental protocols for the in vitro investigation of Valethamate Bromide's effects on smooth muscle relaxation. It is intended to guide researchers in designing and executing experiments to characterize its pharmacological profile. Valethamate Bromide acts as a parasympatholytic agent by blocking muscarinic acetylcholine receptors, thereby inhibiting smooth muscle spasms.[1][4] Additionally, it is reported to have a direct spasmolytic (musculotropic) effect on smooth muscle.[3][5]

Mechanism of Action

Valethamate Bromide exhibits a dual mechanism to induce smooth muscle relaxation:

-

Anticholinergic (Neurotropic) Action: It acts as an antagonist at muscarinic acetylcholine receptors on smooth muscle cells.[4] By blocking these receptors, it prevents acetylcholine from inducing contraction, leading to muscle relaxation.[1] Studies on isolated guinea pig and goat ileum have characterized this as a non-competitive type of antagonism.

-

Musculotropic (Spasmolytic) Action: Valethamate Bromide is also suggested to have a direct relaxant effect on the smooth muscle itself, independent of receptor blockade.[3][5] This may involve interference with calcium influx or other intracellular signaling pathways that regulate muscle contraction.

Data Presentation

The following table summarizes the available quantitative data on the antagonist potency of Valethamate Bromide. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates a more potent antagonist.

| Tissue Preparation | Agonist | Antagonist | pA2 Value | Antagonism Type |

| Isolated Goat Ileum | Acetylcholine | Valethamate Bromide | 9.04 ± 0.227 | Non-competitive |

| Isolated Guinea Pig Ileum | Acetylcholine | Valethamate Bromide | 9.80 ± 0.125 | Non-competitive |

Data sourced from Deepraj and Nandakumar, 2008.

Note: There is a lack of publicly available data on the EC50/IC50 values for direct smooth muscle relaxation and the Ki values for muscarinic receptor subtypes for Valethamate Bromide.

Experimental Protocols

Protocol 1: In Vitro Assessment of Anticholinergic Activity in Isolated Ileum

This protocol is designed to determine the antagonist potency (pA2 value) of Valethamate Bromide against acetylcholine-induced contractions in an isolated intestinal smooth muscle preparation.

Materials:

-

Tissue: Freshly isolated guinea pig or rat ileum

-

Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.55). The solution should be freshly prepared and continuously aerated with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.

-

Drugs: Acetylcholine (ACh), Valethamate Bromide

-

Equipment: Organ bath system with force-displacement transducer, data acquisition system, water bath with temperature control (37°C), carbogen gas supply.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize the animal according to institutional guidelines.

-

Isolate a segment of the ileum and place it in a petri dish containing cold, aerated Tyrode's solution.

-

Gently remove the mesenteric attachment and luminal contents.

-

Cut the ileum into segments of approximately 2-3 cm in length.

-

-

Mounting the Tissue:

-

Mount the ileum segment vertically in the organ bath chamber containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen.

-

Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to a force-displacement transducer.

-

-

Equilibration and Viability Check:

-

Apply an initial tension of 1 gram to the tissue.

-

Allow the tissue to equilibrate for 60 minutes, washing with fresh Tyrode's solution every 15 minutes.

-

After equilibration, test the viability of the tissue by inducing a contraction with a submaximal concentration of acetylcholine (e.g., 1 µM). Once a stable contraction is achieved, wash the tissue to return to baseline.

-

-

Concentration-Response Curve for Acetylcholine (Control):

-

Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner (e.g., 1 nM to 100 µM).

-

Allow the tissue to reach a stable contractile response at each concentration before adding the next.

-

After obtaining the maximum contraction, wash the tissue extensively until it returns to the baseline resting tension.

-

-

Antagonism by Valethamate Bromide:

-

Incubate a fresh ileum segment with a fixed concentration of Valethamate Bromide (e.g., 1 nM) for a predetermined period (e.g., 20-30 minutes).

-

Repeat the cumulative concentration-response curve for acetylcholine in the presence of Valethamate Bromide.

-

Wash the tissue and repeat the procedure with increasing concentrations of Valethamate Bromide (e.g., 10 nM, 100 nM).

-

-

Data Analysis:

-

Measure the peak contractile force at each acetylcholine concentration for the control and Valethamate Bromide-treated groups.

-

Plot the concentration-response curves (log[ACh] vs. response).

-

Determine the EC50 value for acetylcholine in the absence and presence of each concentration of Valethamate Bromide.

-

Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist) for each concentration of Valethamate Bromide.

-

Construct a Schild plot by plotting log(dose ratio - 1) against the log concentration of Valethamate Bromide. The x-intercept of the Schild plot provides the pA2 value. The slope of the regression line can indicate the type of antagonism (a slope of 1 is indicative of competitive antagonism).

-

Protocol 2: In Vitro Assessment of Direct Musculotropic (Spasmolytic) Activity

This protocol is designed to evaluate the direct relaxant effect of Valethamate Bromide on smooth muscle pre-contracted with a receptor-independent stimulus like potassium chloride (KCl).

Materials:

-

Tissue: Freshly isolated rat uterus or aorta.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1). The solution should be freshly prepared and continuously aerated with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.

-

High K+ PSS: Krebs-Henseleit solution with an elevated concentration of KCl (e.g., 60 mM), with a corresponding reduction in NaCl to maintain osmolarity.

-

Drugs: Valethamate Bromide

-

Equipment: As described in Protocol 1.

Methodology:

-

Tissue Preparation and Mounting:

-

Prepare and mount the tissue strips (e.g., uterine horn strips or aortic rings) in the organ bath as described in Protocol 1. For uterine tissue, it is important to note the stage of the estrous cycle of the animal, as this can influence contractility.

-

-

Equilibration and Viability Check:

-

Equilibrate the tissue under an appropriate resting tension (e.g., 1 g for uterus, 2 g for aorta) for 60-90 minutes, with regular washes.

-

Induce a contraction with high K+ PSS to confirm tissue viability. Wash the tissue to return to baseline.

-

-

Induction of Contraction:

-

Induce a sustained contraction by replacing the normal PSS in the organ bath with high K+ PSS.

-

Allow the contraction to stabilize.

-

-

Cumulative Relaxation Response to Valethamate Bromide:

-

Once a stable plateau of contraction is achieved, add increasing concentrations of Valethamate Bromide to the organ bath in a cumulative manner (e.g., 100 nM to 1 mM).

-

Record the relaxation at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration of Valethamate Bromide as a percentage of the maximal contraction induced by the high K+ PSS.

-

Plot a concentration-response curve (log[Valethamate Bromide] vs. % relaxation).

-

Calculate the IC50 value (the concentration of Valethamate Bromide that produces 50% of the maximal relaxation).

-

Visualizations

Caption: Signaling pathway of Valethamate Bromide's anticholinergic action.

Caption: Experimental workflow for determining anticholinergic activity.

Caption: Experimental workflow for assessing direct spasmolytic activity.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Valethamate Bromide used for? [synapse.patsnap.com]

- 3. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrcog.org [ijrcog.org]

Application Notes and Protocols: Valethamate Bromide in Drug Delivery Systems Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Valethamate Bromide

Valethamate bromide is a quaternary ammonium anticholinergic agent with antispasmodic properties.[1][2] Chemically, it is N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide.[3][4] Its primary clinical application is in obstetrics to facilitate cervical dilation and shorten the duration of the first stage of labor by relaxing the smooth muscles of the cervix and uterus.[1][2][5][6] It is also used for the management of spasms in the gastrointestinal tract.[1]

The mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors in smooth muscle tissues.[1][2] By blocking these receptors, Valethamate Bromide inhibits the action of acetylcholine, a neurotransmitter that promotes smooth muscle contraction, leading to muscle relaxation.[2]

While Valethamate Bromide is traditionally administered via intramuscular or intravenous injection for systemic effects, research into its incorporation into advanced drug delivery systems for controlled or targeted release is an emerging area of interest.[1] Such systems could potentially enhance its therapeutic efficacy, reduce side effects, and expand its applications. This document provides an overview of its potential applications in drug delivery research and detailed protocols for formulation and characterization.

Signaling Pathway of Valethamate Bromide

The primary mechanism of Valethamate Bromide is the blockade of muscarinic acetylcholine receptors. This action prevents the downstream signaling cascade that leads to smooth muscle contraction.

Figure 1: Mechanism of action of Valethamate Bromide.

Application in Drug Delivery Systems: Hypothetical Formulations

While specific research on Valethamate Bromide in advanced drug delivery systems is limited, its physicochemical properties suggest potential for incorporation into systems like liposomes and nanoparticles. Such formulations could offer benefits like sustained release, reduced systemic side effects, and targeted delivery.

Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Given Valethamate Bromide's structure, it could be encapsulated within the aqueous core of liposomes.

Potential Advantages:

-

Sustained Release: Prolonged drug action, reducing the need for frequent administration.

-

Reduced Side Effects: Encapsulation can minimize systemic side effects like tachycardia and dry mouth.[7][8]

-

Targeted Delivery: Liposomes can be functionalized with ligands for targeted delivery to specific tissues.

Nanoparticle Formulation

Biodegradable polymeric nanoparticles can encapsulate drugs, protecting them from degradation and controlling their release.[9][10] Valethamate Bromide could be encapsulated within a polymeric matrix.

Potential Advantages:

-

Controlled Release: Release kinetics can be tuned by altering polymer composition and nanoparticle size.[9]

-

Improved Stability: Encapsulation can protect the drug from enzymatic degradation.

-

Enhanced Bioavailability: For potential oral formulations, nanoparticles can protect the drug from the harsh GI environment.

Experimental Protocols

The following are detailed protocols for the hypothetical formulation and characterization of Valethamate Bromide-loaded drug delivery systems, as well as established analytical methods for the drug itself.

Protocol 1: Formulation of Valethamate Bromide Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common technique for liposome formulation.[11]

Materials:

-

Valethamate Bromide

-

Phosphatidylcholine (from soy or egg)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.

-

Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

-

-

Hydration:

-

Prepare an aqueous solution of Valethamate Bromide in PBS (e.g., 1-5 mg/mL).

-

Add the Valethamate Bromide solution to the flask containing the lipid film.

-

Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain smaller, more uniform vesicles (large unilamellar vesicles, LUVs), the MLV suspension can be sonicated in a bath sonicator for 5-10 minutes.

-

For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

-

-

Purification:

-

Remove unencapsulated Valethamate Bromide by dialysis against PBS or by size exclusion chromatography using a Sephadex G-50 column.

-

Figure 2: Workflow for liposomal encapsulation.

Protocol 2: Formulation of Valethamate Bromide Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating drugs in a polymeric matrix.[12][13]

Materials:

-

Valethamate Bromide

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Poly(vinyl alcohol) (PVA) or Poloxamer 407

-

Deionized water

-

Probe sonicator or high-speed homogenizer

-

Magnetic stirrer

Procedure:

-

Organic Phase Preparation:

-

Dissolve a specific amount of PLGA and Valethamate Bromide in an organic solvent like dichloromethane.

-

-

Aqueous Phase Preparation:

-

Dissolve a surfactant, such as PVA (e.g., 1-2% w/v), in deionized water.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) or sonicating with a probe sonicator for a few minutes to form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Stir the resulting emulsion at room temperature for several hours (e.g., 3-4 hours) under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

-

-

Collection and Purification:

-

Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

-

Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

-

Lyophilize the final nanoparticle suspension to obtain a dry powder for storage.

-

Protocol 3: Characterization of Drug Delivery Systems

1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the liposome or nanoparticle suspension in deionized water or an appropriate buffer.[14] Analyze using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

2. Encapsulation Efficiency and Drug Loading:

-

Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Separate the formulated nanoparticles/liposomes from the aqueous medium containing unencapsulated drug by centrifugation or filtration.

-

Measure the concentration of Valethamate Bromide in the supernatant using a validated analytical method (see Protocol 4).

-

To determine the total drug amount, disrupt the nanoparticles/liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug, and measure its concentration.

-

Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

-

EE% = (Total Drug - Free Drug) / Total Drug * 100

-

DL% = (Weight of Encapsulated Drug) / (Total Weight of Nanoparticles/Liposomes) * 100

-

-

3. In Vitro Drug Release:

-

Method: Dialysis Bag Method.

-

Procedure:

-